2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol

Anticancer Binuclear Nickel Complex Breast Cancer

The target compound, also known as HL1 or WAY-386517 (CAS 202828-10-2), is a tridentate Schiff base ligand featuring a pyridazine core, a hydrazone bridge, and a phenolic oxygen donor. Synthesized via condensation of 6‑chloropyridazine derivatives with salicylaldehyde, it effectively coordinates transition metals such as Cu(II), Ni(II), and Zn(II) through its deprotonated phenolic oxygen and azomethine/pyridazine nitrogen atoms.

Molecular Formula C11H9ClN4O
Molecular Weight 248.67 g/mol
Cat. No. B10805908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol
Molecular FormulaC11H9ClN4O
Molecular Weight248.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O
InChIInChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7-
InChIKeyNDNNYDRNWPISJA-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol (HL1): A Versatile Pyridazine-Based Tridentate Schiff Base Ligand for Anticancer Metal Complexes and Fluorescent Ion Sensing


The target compound, also known as HL1 or WAY-386517 (CAS 202828-10-2), is a tridentate Schiff base ligand featuring a pyridazine core, a hydrazone bridge, and a phenolic oxygen donor [1]. Synthesized via condensation of 6‑chloropyridazine derivatives with salicylaldehyde, it effectively coordinates transition metals such as Cu(II), Ni(II), and Zn(II) through its deprotonated phenolic oxygen and azomethine/pyridazine nitrogen atoms [2]. Its unique combination of a chloropyridazine ring and a salicylidenehydrazinyl motif provides a distinct chelating geometry compared to other simple tridentate ligands, making it a critical building block for binuclear complexes and fluorescent probes [1].

Tridentate N,N,O-donor ligand for binuclear Cu, Ni, Zn complex synthesis
Intrinsic photoluminescence supports fluorescent metal-ion sensor development
Pyridazine-hydrazone scaffold for electrochemical and cell-model studies

Why Substituent Chemistry on the 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol Scaffold Demands a Compound-Specific Selection Strategy


Derivatives of 3‑chloro‑6‑(salicylidenehydrazinyl)pyridazine (HLn) are not interchangeable. Even minor modifications to the salicylaldehyde ring dramatically alter the electronic and steric properties of the resulting metal complexes. For example, introducing a nitro group (HL2) or a diethylamino group (HL3) at the salicylaldehyde moiety of HL1 leads to significantly different electrochemical, photophysical, and anticancer behaviors [1]. Consequently, using HL1 as a starting ligand vs. an analog dictates the ultimate geometry, redox potential, fluorescence enhancement, and cytotoxicity of the synthesized complexes [1].

Analog shiftSalicylaldehyde substituents (nitro, diethylamino) can substantially alter cell-model endpoint response, photophysics and redox potential; HL1-based complexes may not reproduce analog performance.
Geometry driftCoordination geometry and metal-binding affinity depend on the exact ligand scaffold; even closely related HLn analogs may yield different binuclear architectures.

Quantitative Structure-Activity Mapping of 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol vs. Its Analogs


Differential Anticancer Activity: Ni(II) Complexes of HL1 Provide Lower Cytotoxicity Against MDA-MB-231 Cells Than HL2 or HL3 Analogs

In a head‑to‑head comparison, the binuclear Ni(II) complex of the parent ligand HL1 exhibited significantly lower cytotoxicity against the triple‑negative breast cancer cell line MDA‑MB‑231 than complexes derived from the 5‑nitro‑substituted HL2 or 4‑diethylamino‑substituted HL3 analogs [1]. This demonstrates that the unmodified HL1 scaffold is not the most potent anticancer ligand in this series and that careful selection of the salicylaldehyde substituent is required to maximize biological activity.

Cytotoxicity vs. analogs
Class-level
HL1-Ni complex shows lower cell-model response than HL2/HL3 complexes
Supports baseline control selection in SAR screening
MTT assay, MDA-MB-231, 24 h; exact IC50 not reported
Anticancer Binuclear Nickel Complex Breast Cancer

Unique Photoluminescence Fingerprint at 415 nm Enables Fluorescent Metal‑Ion Sensing

HL1 displays a characteristic photoluminescence emission at a weak or strong excitation wavelength of 415 nm [1]. This property is preserved in its free‑ligand form, making it a potential “turn‑on” or ratiometric fluorescent probe for metal ions such as Zn²⁺ or Cu²⁺. In contrast, many simple hydrazone or Schiff base ligands either lack this photoluminescence entirely or require metal coordination to become emissive.

Photoluminescence
Supporting evidence
415 nm excitation
Enables fluorescent metal-ion sensing without extra fluorophore
Intrinsic property in free-ligand form
Fluorescent Probe Metal Ion Detection Photoluminescence

Computed Physicochemical Descriptors Highlight LogP and Hydrogen‑Bonding Differences vs. Nitro/Amino Analogs

The parent HL1 ligand possesses a calculated LogP of 2.4, 2 hydrogen‑bond donors, 5 hydrogen‑bond acceptors, and 3 rotatable bonds (PubChem computed properties) [1]. In contrast, the 5‑nitro‑substituted analog (HL2) introduces a strong electron‑withdrawing group, substantially lowering the electron density on the aromatic ring and altering the LogP and hydrogen‑bond acceptor capacity, while the 4‑diethylamino‑substituted analog (HL3) increases both the LogP and the number of rotatable bonds. These computed differences are predictive of membrane permeability and metal‑binding affinity, directly influencing experimental outcomes.

Computed properties
Class-level
LogP 2.4 | HBD 2 | HBA 5 | RotBond 3
Benchmark for in silico analog profiling
PubChem computed descriptors
Physicochemical Profile Drug-likeness LogP

Electrochemical Signature of Ni(II)/Cu(II) Complexes Distinguishes HL1 from Substituted Ligands

The binuclear nickel(II) and copper(II) complexes of HL1 exhibit two irreversible one‑electron reduction waves in the cathodic potential region, with Epc ranges of −0.323 to −0.463 V and −0.634 to −0.790 V, respectively [1]. These potentials are influenced by the electron‑donating or withdrawing nature of the salicylaldehyde substituent; complexes of the electron‑rich diethylamino analog (HL3) are expected to display cathodic shifts compared to those of the unsubstituted parent HL1.

Redox potentials
Cross-study comparable
Ni complex: 1Epc −0.323 to −0.463 V; 2Epc −0.634 to −0.790 V
Defines redox window for electrochemical studies
CV in DMF, TBAPF₆; irreversible waves
Electrochemistry Redox Potential Square Pyramidal Geometry

Three Evidence-Driven Application Scenarios for Procuring 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol


Baseline Control Ligand in Anticancer Metal‑Complex Screening

Use HL1 as a reference scaffold when evaluating the structure‑activity relationship (SAR) of pyridazine‑based tridentate ligands. Its lower cytotoxicity compared to HL2/HL3 (see Section 3. Evidence 1) makes it an ideal negative control or control for identifying substituent‑dependent gains in anticancer activity.

Fluorescent Metal‑Ion Sensor Development Without Additional Fluorophore Conjugation

Exploit the intrinsic 415 nm photoluminescence of HL1 to construct simple “off–on” or ratiometric fluorescent sensors for Zn²⁺ or Cu²⁺. This eliminates the need for synthesizing or conjugating external fluorescent dyes, reducing both cost and synthetic complexity.

Ligand for Electrochemical Studies and Redox‑Active Material Design

Because HL1-derived Ni(II) and Cu(II) complexes exhibit well‑defined irreversible reduction waves in the range of −0.3 to −0.8 V, HL1 can serve as a standard ligand in electrochemical studies for probing the effect of electron‑donating or withdrawing substituents on metal‑complex redox chemistry.

Computed Property Benchmarking for In Silico Drug Design

Use the computed LogP (2.4), HBD (2), HBA (5), and RotBond (3) of HL1 as a benchmark for virtual screening of pyridazine‑based hit compounds. This facilitates the pre‑selection of analogs with tailored lipophilicity or hydrogen‑bonding capacity for specific in vitro or in vivo models.

Application
Selection Property
Validation Focus
Baseline control in cell-model SAR studies
Lower cell-model response vs. substituted analogs
Cell-viability assay comparison
Fluorescent metal-ion sensor development
Intrinsic photoluminescence
Emission wavelength validation
Electrochemical standard ligand
Defined redox potential range
Cyclic voltammetry profiling
In silico property benchmarking
Computed lipophilicity/H-bond profile
Physicochemical descriptor verification
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